molecular formula C12H28Cl2N2Na2O14S B3321011 Glucosamine sulfate sodium chloride CAS No. 1296149-13-7

Glucosamine sulfate sodium chloride

Cat. No.: B3321011
CAS No.: 1296149-13-7
M. Wt: 573.3 g/mol
InChI Key: SNILGVJTEVNNRV-VQRMJQQYSA-L
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Description

Glucosamine sulfate sodium chloride: is a compound commonly used in dietary supplements aimed at supporting joint health. It is a combination of glucosamine sulfate and sodium chloride, which enhances the stability and bioavailability of glucosamine. Glucosamine is an amino sugar that plays a crucial role in the formation and repair of cartilage, making it a popular ingredient in treatments for osteoarthritis and other joint-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of glucosamine sulfate sodium chloride involves several steps. Initially, chitin, a natural polymer found in the exoskeletons of shellfish, is hydrolyzed using hydrochloric acid to produce glucosamine hydrochloride. This intermediate is then reacted with sodium carbonate to form glucosamine sulfate. Finally, sodium chloride is added to stabilize the compound .

Industrial Production Methods: In industrial settings, the production process is scaled up to ensure high purity and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions: Glucosamine sulfate sodium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrochloric Acid: Used in the hydrolysis of chitin.

    Sodium Carbonate: Used to neutralize glucosamine hydrochloride and form glucosamine sulfate.

    Sodium Chloride: Added to stabilize the final product.

Major Products Formed:

    Glucosamine Hydrochloride: Intermediate product.

    Glucosamine Sulfate: Formed by neutralizing glucosamine hydrochloride.

    This compound: Final stabilized product.

Mechanism of Action

Glucosamine sulfate sodium chloride works by providing the necessary building blocks for the synthesis of glycosaminoglycans, which are vital for the formation and repair of cartilage. It stimulates the production of proteoglycans and collagen, which are essential for maintaining the structural integrity of cartilage. Additionally, it inhibits the activity of enzymes that break down cartilage, thereby slowing the progression of joint degeneration .

Comparison with Similar Compounds

Properties

IUPAC Name

disodium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NO5.2ClH.2Na.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNILGVJTEVNNRV-VQRMJQQYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2N2Na2O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296149-13-7
Record name Glucosamine sulfate sodium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLUCOSAMINE SULFATE SODIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RI65CXJ9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main analytical challenge in working with glucosamine sulfate sodium chloride?

A1: One of the main challenges is achieving accurate and reliable quantification of glucosamine in pharmaceutical preparations. [] This has led to the development of specific and sensitive analytical methods, such as the derivatization-gas chromatography method described in one of the studies. This method utilizes a reaction with hydroxylamine hydrochloride and acetic anhydride, followed by gas chromatography analysis, to accurately determine the content of glucosamine in tablets and capsules. []

Q2: Have any impurities been identified in this compound preparations?

A2: Yes, research has identified an unknown impurity in this compound capsules. [] Through High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF MS) and Nuclear Magnetic Resonance (NMR) analysis, the impurity was characterized as (1R, 2S, 3R)-1-(5-((S, E)-3, 4-dihydroxybut-1-en-1-yl) pyrazin-2-yl) butane-1, 2, 3, 4-tetraol. Interestingly, a related degradation product, (1R, 2S, 3R)-1-(5-((S, Z)-3, 4-dihydroxybut-1-en-1-yl) pyrazin-2-yl) butane-1, 2, 3, 4-tetraol, was also found to emerge under heat conditions. [] This highlights the importance of understanding the stability profile of the compound and developing appropriate formulation and storage strategies.

Q3: Are there different salts of glucosamine sulfate available, and do they exhibit comparable clinical outcomes?

A3: Yes, glucosamine sulfate is available in various salt forms, including sodium chloride and potassium chloride salts. A randomized, double-blind study compared the clinical outcomes of glucosamine sulfate-potassium chloride and this compound in patients with mild to moderate knee osteoarthritis. [] The study found that both formulations provided comparable pain relief and demonstrated similar safety profiles. [] While serum potassium levels increased in the glucosamine sulfate-potassium chloride group, they remained within the normal range. [] This suggests that both salts can be considered viable options for managing osteoarthritis symptoms.

Q4: Are there alternative formulations being explored to improve the delivery and efficacy of glucosamine and chondroitin?

A4: Yes, research is ongoing to develop innovative formulations that enhance the therapeutic benefits of glucosamine and chondroitin. One such example is the development of glucosamine chondroitin tablets. [] These tablets utilize a combination of this compound double salt and chondroitin sulfate, alongside excipients like pregelatinized starch, carboxymethyl starch sodium, lactose, and superfine silica powder. [] The addition of a 5% PVP absolute ethyl alcohol solution as an adhesive during the manufacturing process results in tablets with improved dissolution speed and enhanced stability, making them suitable for large-scale production. []

Q5: How is D-glucosamine sulfate sodium chloride synthesized?

A5: One method involves dissolving D-glucosamine hydrochloride in a solvent and reacting it with a sodium-containing alkaline substance under controlled temperature and atmospheric conditions. [] Sulfuric acid is then introduced for salification, and a complexation reaction yields the D-glucosamine sulfate sodium chloride salt complex. [] The final product is obtained through filtration and crystallization. [] This method is considered advantageous due to its novelty, simplicity, and ability to produce high-purity D-glucosamine sulfate sodium chloride that meets United States Pharmacopeia (USP) standards. []

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